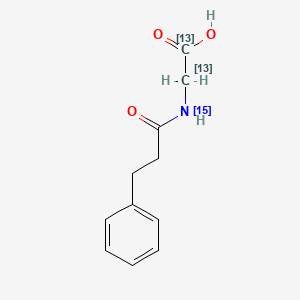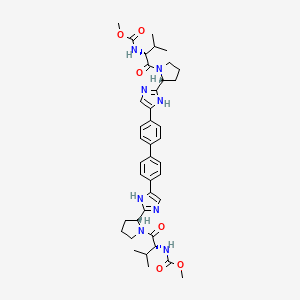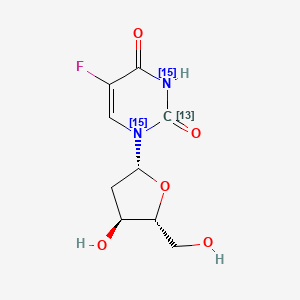
Floxuridine-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Floxuridine-13C,15N2 is a labelled version of Floxuridine, an antineoplastic and antiviral compound. It is primarily used in scientific research for tracking and studying the behavior of Floxuridine in biological systems. The molecular formula of this compound is C8(13C)H11F(15N)2O5, and it has a molecular weight of 249.17 .
Méthodes De Préparation
The preparation of Floxuridine-13C,15N2 involves the incorporation of stable isotopes of carbon (13C) and nitrogen (15N) into the Floxuridine molecule. The synthetic route typically starts with the precursor compounds containing the isotopes, followed by a series of chemical reactions to form the final product. The specific reaction conditions and industrial production methods are proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Floxuridine-13C,15N2 undergoes various chemical reactions similar to its unlabelled counterpart, Floxuridine. These reactions include:
Oxidation: Floxuridine can be oxidized to form fluorouracil.
Reduction: Reduction reactions can convert Floxuridine to its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. .
Applications De Recherche Scientifique
Floxuridine-13C,15N2 is widely used in scientific research due to its labelled isotopes, which allow for precise tracking and analysis. Some of its applications include:
Chemistry: Used in studies involving the synthesis and reactivity of nucleoside analogs.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of nucleosides in cells.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of Floxuridine in the body.
Industry: Applied in the development of new antiviral and anticancer drugs by providing insights into the mechanism of action and efficacy of Floxuridine
Mécanisme D'action
Floxuridine-13C,15N2 exerts its effects by being metabolized to fluorouracil, which interferes with DNA synthesis. Fluorouracil inhibits thymidylate synthetase, an enzyme crucial for DNA replication. This inhibition leads to the incorporation of fraudulent nucleotides into DNA and RNA, disrupting their synthesis and function. The primary molecular targets are rapidly dividing cancer cells, making Floxuridine effective in treating certain types of cancer .
Comparaison Avec Des Composés Similaires
Floxuridine-13C,15N2 is similar to other labelled nucleoside analogs, such as Uridine-13C,15N2. its uniqueness lies in its specific incorporation of fluorine, which enhances its antiviral and anticancer properties. Similar compounds include:
Uridine-13C,15N2: A labelled nucleoside used in metabolic studies.
Fluorouracil-13C,15N2: Another labelled antineoplastic agent used in cancer research.
Thymidine-13C,15N2: A labelled nucleoside used in DNA synthesis studies.
This compound stands out due to its specific applications in tracking and studying the behavior of Floxuridine in biological systems, providing valuable insights into its mechanism of action and therapeutic potential.
Propriétés
Formule moléculaire |
C9H11FN2O5 |
|---|---|
Poids moléculaire |
249.17 g/mol |
Nom IUPAC |
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1/i9+1,11+1,12+1 |
Clé InChI |
ODKNJVUHOIMIIZ-QSXUPNSZSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1[15N]2C=C(C(=O)[15NH][13C]2=O)F)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)


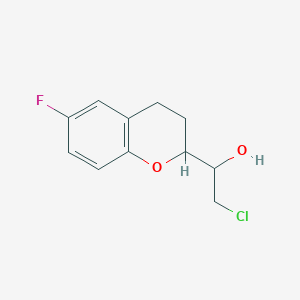
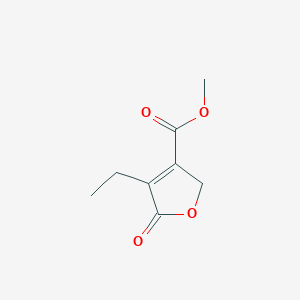
![5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B13844203.png)
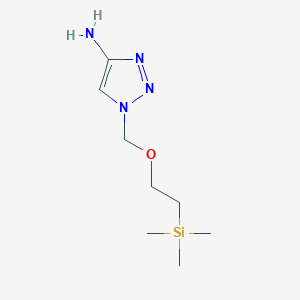
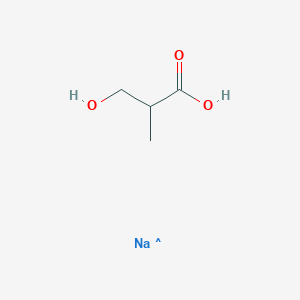

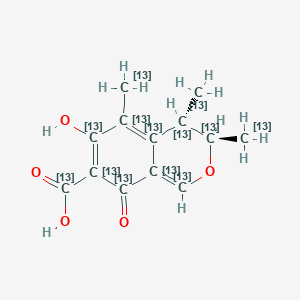
![3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)](/img/structure/B13844229.png)
